molecular formula C8H19NS B1261029 Diisopropylaminoethanethiol

Diisopropylaminoethanethiol

Cat. No.: B1261029
M. Wt: 161.31 g/mol
InChI Key: GUCJMDSANSMBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropylaminoethanethiol, also known as this compound, is a useful research compound. Its molecular formula is C8H19NS and its molecular weight is 161.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₈H₁₉NS
  • Molecular Weight : 161.308 g/mol
  • CAS Number : 5842-07-9

The compound features a thiol group (-SH) and a diisopropylamino group, which contribute to its unique reactivity and biological interactions. The thiol group allows for the formation of disulfide bonds with cysteine residues in proteins, influencing their structure and function.

Organic Synthesis

Diisopropylaminoethanethiol serves as a reagent in various chemical syntheses. Its bifunctional nature enables it to participate in reactions that produce more complex molecules. It has been utilized in the synthesis of pharmaceuticals and specialty chemicals due to its ability to interact effectively with diverse substrates.

Biological Studies

The compound is significant in biological research for several reasons:

  • Enzyme Mechanisms : this compound is used to study enzyme mechanisms by forming disulfide bonds that can alter enzyme activity. For instance, it has been shown to interact with serine proteases, affecting their catalytic functions.
  • Biomarker Development : Its ability to form stable adducts with human serum albumin (HSA) makes it a potential biomarker for exposure to nerve agents like VX. These adducts can be detected and quantified, providing insights into toxicological profiles.
  • Toxicological Research : this compound is relevant in toxicology, particularly concerning chemical warfare agents. Understanding its interactions helps in developing antidotes and detection methods for nerve agents .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow it to be employed in processes requiring specific reactivity profiles.

Case Study 1: Nerve Agent Exposure Biomarker

A study focused on the interaction between this compound and human serum albumin demonstrated the formation of specific disulfide adducts that could serve as biomarkers for VX exposure. The research identified modified peptides consistent across different species, indicating potential cross-species applicability for biomarker development.

Case Study 2: Enzyme Immobilization

Research involving phosphotriesterase (PTE) immobilized within mesoporous silicon nanoparticles highlighted the enhanced catalytic performance for hydrolyzing nerve agent simulants when this compound was included. This study illustrated the compound's role in improving enzyme stability and activity under various conditions .

Properties

Molecular Formula

C8H19NS

Molecular Weight

161.31 g/mol

IUPAC Name

1-[di(propan-2-yl)amino]ethanethiol

InChI

InChI=1S/C8H19NS/c1-6(2)9(7(3)4)8(5)10/h6-8,10H,1-5H3

InChI Key

GUCJMDSANSMBMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(C)S

Synonyms

2-(N,N-diisopropylamino)ethanethiol
2-(N,N-diisopropylamino)ethanethiol hydrochloride
diisopropylaminoethanethiol

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.